REACTION_CXSMILES
|
C([N:3](CC)CC)C.[N+:8]([C:11]1[CH:19]=[CH:18][C:14](C(Cl)=O)=C[CH:12]=1)([O-:10])=[O:9].[CH2:20]([O:22][C:23](=[O:33])[CH2:24][NH:25]C1C(N)=CC=CN=1)[CH3:21]>O1CCCC1.[Pd]>[CH2:20]([O:22][C:23](=[O:33])[CH2:24][NH:25][C:12]1[C:11]([N+:8]([O-:10])=[O:9])=[CH:19][CH:18]=[CH:14][N:3]=1)[CH3:21]
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
reactant
|
Smiles
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C(C)OC(CNC1=NC=CC=C1N)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CNC1=NC=CC=C1[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |